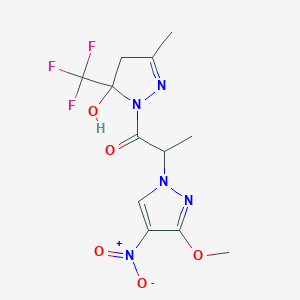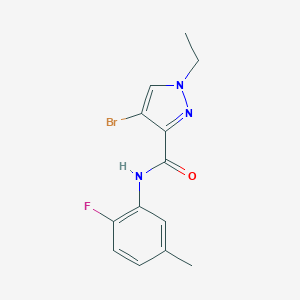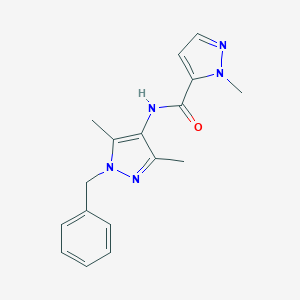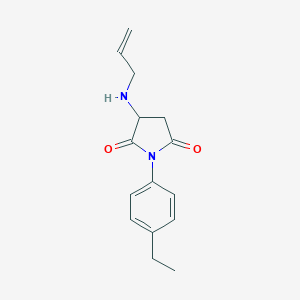
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone, also known as CEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
作用機序
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone works by binding to the von Hippel-Lindau (VHL) protein, which is responsible for the degradation of HIF-1α. By binding to VHL, this compound stabilizes HIF-1α and prevents its degradation, leading to inhibition of HIF-1α activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively inhibit HIF-1α activity in various cell types, including cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke.
実験室実験の利点と制限
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for HIF-1α inhibition. However, this compound has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone. One area of interest is the development of more soluble and less toxic analogs of this compound. In addition, further studies are needed to fully understand the mechanisms underlying this compound's anti-inflammatory and neuroprotective effects. Finally, the potential therapeutic applications of this compound in various diseases, including cancer and inflammatory disorders, warrant further investigation.
合成法
The synthesis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with 1-ethyl-3-(dimethylamino)prop-2-en-1-one in the presence of a base. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
科学的研究の応用
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its ability to inhibit the activity of a protein called hypoxia-inducible factor 1 alpha (HIF-1α). HIF-1α is a transcription factor that plays a crucial role in the regulation of cellular responses to hypoxia, or low oxygen levels. Inhibition of HIF-1α has been shown to have therapeutic potential in a variety of diseases, including cancer, ischemic heart disease, and inflammatory disorders.
特性
分子式 |
C11H13ClN4O |
|---|---|
分子量 |
252.7 g/mol |
IUPAC名 |
(4-chloro-3,5-dimethylpyrazol-1-yl)-(1-ethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C11H13ClN4O/c1-4-15-6-5-9(14-15)11(17)16-8(3)10(12)7(2)13-16/h5-6H,4H2,1-3H3 |
InChIキー |
CTOYTEKYAZHWFS-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=N1)C(=O)N2C(=C(C(=N2)C)Cl)C |
正規SMILES |
CCN1C=CC(=N1)C(=O)N2C(=C(C(=N2)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)


![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)

![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
